1,4-Bis(2-chloro-4-nitrophenyl)piperazine
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Overview
Description
1,4-Bis(2-chloro-4-nitrophenyl)piperazine is a chemical compound with the molecular formula C16H14Cl2N4O4 and a molecular weight of 397.21 g/mol . This compound is characterized by the presence of two 2-chloro-4-nitrophenyl groups attached to a piperazine ring. It is a solid at room temperature and is used in various scientific research applications.
Preparation Methods
The synthesis of 1,4-Bis(2-chloro-4-nitrophenyl)piperazine typically involves the reaction of 2-chloro-4-nitroaniline with piperazine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a base, such as sodium bicarbonate . The reaction mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,4-Bis(2-chloro-4-nitrophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of 1,4-Bis(2-chloro-4-aminophenyl)piperazine.
Common reagents used in these reactions include hydrogen gas with a palladium catalyst for reduction, and sodium hydroxide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Bis(2-chloro-4-nitrophenyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1,4-Bis(2-chloro-4-nitrophenyl)piperazine involves its interaction with specific molecular targets. The nitro groups in the compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1,4-Bis(2-chloro-4-nitrophenyl)piperazine can be compared with other similar compounds, such as:
1,4-Bis(4-nitrophenyl)piperazine: This compound has nitro groups at different positions and exhibits different chemical and biological properties.
1,4-Bis(4-chloro-2-nitrophenyl)piperazine: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C16H14Cl2N4O4 |
---|---|
Molecular Weight |
397.2 g/mol |
IUPAC Name |
1,4-bis(2-chloro-4-nitrophenyl)piperazine |
InChI |
InChI=1S/C16H14Cl2N4O4/c17-13-9-11(21(23)24)1-3-15(13)19-5-7-20(8-6-19)16-4-2-12(22(25)26)10-14(16)18/h1-4,9-10H,5-8H2 |
InChI Key |
WRAWEKPXIMMARG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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